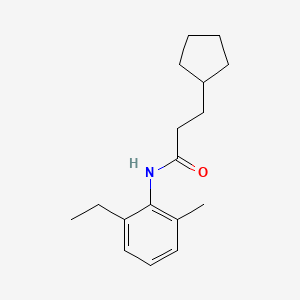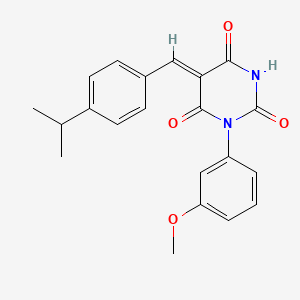
3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it can block the activity of NMDA receptors in the brain.
科学研究应用
3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide has been extensively studied in the field of neuroscience due to its potential applications in the treatment of various neurological disorders. It has been shown to have neuroprotective effects against excitotoxicity, which is the damage caused to neurons due to excessive stimulation by neurotransmitters such as glutamate. This compound can also be used as a tool in the study of NMDA receptor function and its role in synaptic plasticity, learning, and memory.
作用机制
3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. By blocking the activity of NMDA receptors, this compound can prevent the influx of calcium ions into neurons, which can lead to excitotoxicity and cell death. This mechanism of action has been implicated in the neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It can reduce the release of glutamate and other excitatory neurotransmitters, which can prevent excitotoxicity. This compound can also modulate the activity of other neurotransmitter systems, such as the dopamine and serotonin systems, which can have implications for the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide is its specificity for the NMDA receptor, which makes it a useful tool in the study of NMDA receptor function. It can be used to selectively block NMDA receptors and investigate their role in various physiological processes. However, one limitation of this compound is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve complete blockade of NMDA receptors in some experimental paradigms.
未来方向
There are several future directions for research on 3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another direction is the investigation of the neuroprotective effects of this compound in animal models of neurological disorders such as stroke and traumatic brain injury. Finally, the role of this compound in synaptic plasticity, learning, and memory is an area of ongoing research, which could have implications for the development of new treatments for cognitive disorders.
合成方法
The synthesis of 3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide involves the reaction of cyclopentanone with 2-ethyl-6-methylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with 3-chloropropanoyl chloride to yield this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
3-cyclopentyl-N-(2-ethyl-6-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-3-15-10-6-7-13(2)17(15)18-16(19)12-11-14-8-4-5-9-14/h6-7,10,14H,3-5,8-9,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQRDPJSXZWDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6140219.png)
![methyl N-{[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}methioninate](/img/structure/B6140224.png)
![N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B6140233.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6140235.png)

![tert-butyl {4-[3-(dimethylamino)-3-oxopropyl]phenyl}carbamate](/img/structure/B6140246.png)
![N-[(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B6140253.png)

![5-(4-chlorobenzylidene)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6140269.png)
![2-methyl-6-oxo-N-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6140274.png)

![ethyl 3-(3-phenylpropyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6140309.png)
![N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6140311.png)